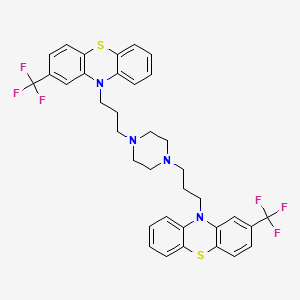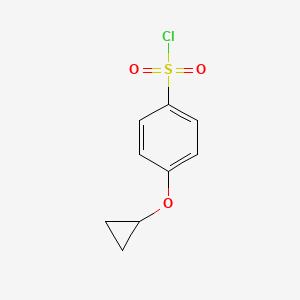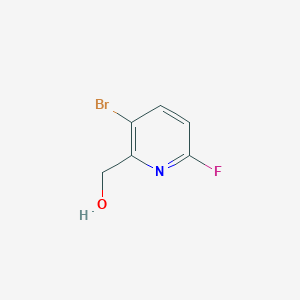
10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine)
Übersicht
Beschreibung
10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a piperazine ring linked to two phenothiazine moieties, each substituted with a trifluoromethyl group. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Propane-3,1-diyl Linkers: The piperazine core is then reacted with 1,3-dibromopropane to introduce the propane-3,1-diyl linkers.
Coupling with Phenothiazine Units: The final step involves the coupling of the piperazine derivative with 2-(trifluoromethyl)-10H-phenothiazine using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) can undergo various chemical reactions, including:
Oxidation: The phenothiazine moieties can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine units to their corresponding dihydro derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenothiazine core.
Medicine: Explored for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) involves its interaction with various molecular targets:
Molecular Targets: It can interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: The compound modulates neurotransmitter activity, leading to its pharmacological effects. It may also affect oxidative stress pathways due to its redox-active phenothiazine core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: A phenothiazine used as an antipsychotic medication.
Thioridazine: Known for its antipsychotic and antiemetic effects.
Uniqueness
10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) is unique due to the presence of the piperazine linker and the trifluoromethyl groups, which may enhance its pharmacological activity and stability compared to other phenothiazine derivatives.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-10-[3-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34F6N4S2/c37-35(38,39)25-11-13-33-29(23-25)45(27-7-1-3-9-31(27)47-33)17-5-15-43-19-21-44(22-20-43)16-6-18-46-28-8-2-4-10-32(28)48-34-14-12-26(24-30(34)46)36(40,41)42/h1-4,7-14,23-24H,5-6,15-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOXFCOBHLPZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCN5C6=CC=CC=C6SC7=C5C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34F6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130382 | |
| Record name | Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-89-8 | |
| Record name | Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2376-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002376898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,10'-(PIPERAZINE-1,4-DIYLBIS(PROPANE-3,1-DIYL))BIS(2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PY4W3279G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)



![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

